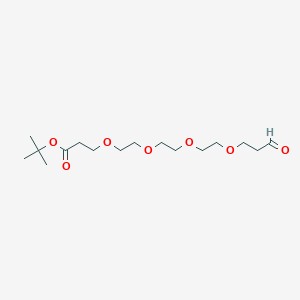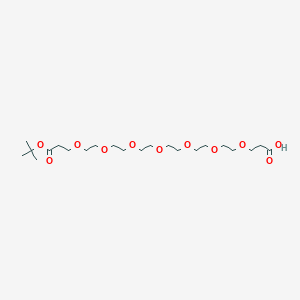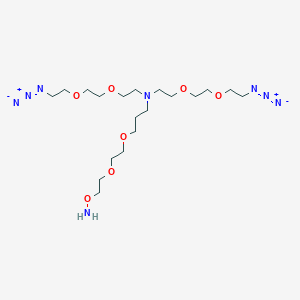
DBCO-C2-SulfoNHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-C2-SulfoNHS ester is a chemical compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is an alkyl/ether-based compound that facilitates click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DBCO-C2-SulfoNHS ester is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne (DBCO) group and a sulfo-NHS ester group. The synthesis typically involves the following steps:
Formation of DBCO Group: The DBCO group is synthesized through a series of reactions starting from commercially available starting materials.
Introduction of Sulfo-NHS Ester Group: The sulfo-NHS ester group is introduced through a reaction with sulfo-NHS (N-hydroxysulfosuccinimide) in the presence of a suitable activating agent
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-C2-SulfoNHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DMSO (dimethyl sulfoxide), DMF (dimethylformamide), PBS (phosphate-buffered saline).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (2-37°C) for 4-12 hours.
Major Products
The major products formed from the reaction of this compound with azide-containing molecules are stable triazole linkages. These linkages are used to conjugate various biomolecules, such as proteins and peptides .
Applications De Recherche Scientifique
DBCO-C2-SulfoNHS ester has a wide range of applications in scientific research:
Mécanisme D'action
DBCO-C2-SulfoNHS ester exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective conjugation of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-NHS ester: Similar to DBCO-C2-SulfoNHS ester but lacks the sulfonate group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility in bioconjugation reactions.
Uniqueness
This compound is unique due to its sulfonate group, which enhances its water solubility and makes it suitable for aqueous reactions. This property distinguishes it from other DBCO-based linkers and makes it particularly useful in biological and medical applications .
Propriétés
IUPAC Name |
1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUVQUSPDYTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)



![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)

![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)


![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)
![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)


![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114094.png)
